BCN-exo-PEG7-Maleimide
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Overview
Description
BCN-exo-PEG7-Maleimide is a compound that serves as an Antibody-Drug Conjugate (ADC) linker. It contains seven polyethylene glycol (PEG) units and includes a bidentate macrocyclic ligand known as bicyclo[6.1.0]non-4-yne (BCN). This compound is particularly useful in click chemistry, where BCN reacts with azide-containing molecules to form stable triazoles without the need for catalysts . The maleimide group in this compound is known to degrade in aqueous media and has applications in drug delivery studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCN-exo-PEG7-Maleimide typically involves the following steps:
Synthesis of BCN: The BCN moiety is synthesized through a series of organic reactions, including cycloaddition and ring-closing metathesis.
PEGylation: The BCN is then conjugated with seven units of polyethylene glycol (PEG) through ether linkages.
Maleimide Conjugation: Finally, the maleimide group is introduced to the PEGylated BCN through a Michael addition reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of BCN: Large-scale cycloaddition and ring-closing metathesis reactions.
PEGylation in Bulk: Conjugation of BCN with PEG units in large reactors.
Maleimide Introduction: Addition of the maleimide group in controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
BCN-exo-PEG7-Maleimide undergoes several types of chemical reactions:
Click Chemistry: BCN reacts with azide-containing molecules to form stable triazoles.
Hydrolysis: The maleimide group can hydrolyze in aqueous media.
Substitution Reactions: The maleimide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Azide Reagents: Used in click chemistry to form triazoles.
Aqueous Media: For hydrolysis of the maleimide group.
Nucleophiles: For substitution reactions involving the maleimide group.
Major Products
Triazoles: Formed from click chemistry reactions.
Hydrolyzed Maleimide Derivatives: Resulting from hydrolysis.
Substituted Maleimide Compounds: From nucleophilic substitution reactions.
Scientific Research Applications
BCN-exo-PEG7-Maleimide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Utilized in drug delivery systems, particularly in the development of Antibody-Drug Conjugates (ADCs).
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of BCN-exo-PEG7-Maleimide involves its ability to form stable triazoles through click chemistry. The BCN moiety reacts with azide groups to form triazoles, which are stable and bioorthogonal. The maleimide group can also react with thiol groups in proteins, forming stable thioether bonds. These reactions make this compound an effective linker in bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
BCN-PEG4-Maleimide: Contains four PEG units instead of seven.
DBCO-PEG4-Maleimide: Uses dibenzocyclooctyne (DBCO) instead of BCN.
TCO-PEG4-Maleimide: Uses trans-cyclooctene (TCO) instead of BCN.
Uniqueness
BCN-exo-PEG7-Maleimide is unique due to its seven PEG units, which provide increased solubility and flexibility. The BCN moiety allows for catalyst-free click chemistry, making it more efficient and versatile compared to other linkers like DBCO and TCO .
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H53N3O12/c38-31(9-12-37-32(39)7-8-33(37)40)35-10-13-42-15-17-44-19-21-46-23-25-48-26-24-47-22-20-45-18-16-43-14-11-36-34(41)49-27-30-28-5-3-1-2-4-6-29(28)30/h7-8,28-30H,3-6,9-27H2,(H,35,38)(H,36,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGLXRNSORBLCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53N3O12 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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